Cas no 157078-47-2 (1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-)

1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel- structure
157078-47-2 structure
Product Name:1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-
CAS No:157078-47-2
MF:C15H22O
MW:218.335139963557
CID:142400
Update Time:2024-03-01

1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1H-3a,6-Methanoazulen-1-one,2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-
    • 1H-3a,6-Methanoazulen-1-one,2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3a,3ab,6b)-
    • Albaflavenone
    • 1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-
    • (+)-epi-isozizaen-5-one
    • (1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.0(1,5)]undec-5-en-4-one
    • Inchi: 1S/C15H22O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1
    • InChI Key: SHUZZAXJEJPUGA-OSQNNJELSA-N
    • SMILES: C1(=O)C2[C@@]3(C[C@]([H])(C(C)(C)C=2C)CC3)[C@H](C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • XLogP3: 3.681
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